molecular formula C17H21FN4OS B2863404 N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1209968-90-0

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2863404
CAS No.: 1209968-90-0
M. Wt: 348.44
InChI Key: DKCJDZVOTXJKPK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic small molecule designed for research applications. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various biological targets. The structure integrates a piperazine carboxamide linker and a cyclopentyl group, design elements commonly utilized to fine-tune the molecule's physicochemical properties, solubility, and binding affinity. The fluorine atom at the 6-position is a classic modification often employed in drug discovery to modulate electronic characteristics, enhance metabolic stability, and improve membrane permeability. Benzothiazole derivatives are frequently investigated in oncology and neurodegenerative disease research. For instance, some benzothiazole compounds are described in scientific literature for their potential in treating neurodegenerative disorders . Furthermore, the piperazine moiety is a common feature in many pharmacologically active compounds and is known to contribute to interaction with a range of enzymatic targets . This product is intended for research purposes only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other clinical applications. Researchers are responsible for ensuring all applicable institutional and governmental regulations are followed in the handling and use of this material.

Properties

IUPAC Name

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c18-12-5-6-14-15(11-12)24-17(20-14)22-9-7-21(8-10-22)16(23)19-13-3-1-2-4-13/h5-6,11,13H,1-4,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCJDZVOTXJKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Piperazine-Carboxamide Derivatives with Fluorinated Aromatic Substituents

Several piperazine-carboxamide analogs with fluorinated or chlorinated aryl groups have been synthesized and characterized. For example:

  • N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) exhibits a yield of 52.2% and melting point of 189.5–192.1 °C.
  • N-(4-fluorophenyl)-derivative (A3) shows a higher yield (57.3%) and melting point (196.5–197.8 °C), suggesting that para-substitution enhances crystallinity .

Key Comparison :

Compound Substituent Position Yield (%) Melting Point (°C)
Target Compound Cyclopentyl N/A* Not Reported
A2 (3-fluorophenyl) meta-F 52.2 189.5–192.1
A3 (4-fluorophenyl) para-F 57.3 196.5–197.8
A6 (4-chlorophenyl) para-Cl 48.1 189.8–191.4

The target compound’s cyclopentyl group replaces the aromatic substituents seen in A2–A6, likely altering lipophilicity and steric interactions with biological targets. Fluorine at the benzothiazole 6-position may confer distinct electronic effects compared to aryl fluorine in A2/A3 .

Benzothiazole-Containing Analogs with Therapeutic Relevance

ARN19702: A structurally related compound, (2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone, acts as a potent N-acylethanolamine acid amidase (NAAA) inhibitor (IC₅₀ = 5.23 µM). It demonstrates oral bioavailability and efficacy in rodent models of neuropathic and inflammatory pain .

Comparison :

  • Both compounds share the 6-fluoro-1,3-benzothiazole motif, critical for target engagement.
  • ARN19702’s sulfonylphenyl and methylpiperazine groups enhance its enzyme inhibitory activity, whereas the target compound’s cyclopentyl-carboxamide may prioritize proteasome modulation .
Chlorophenyl-Piperazine Carboxamides

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide features a chair-conformation piperazine ring and bond lengths comparable to related structures. Its 4-chlorophenyl group contributes to rigidity, as evidenced by a melting point of ~190 °C .

Benzooxazinone-Piperazine Hybrids

Compounds like 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide utilize benzooxazinone moieties linked to piperazine-carboxamide. These hybrids exhibit distinct NMR profiles (e.g., δ 7.25–7.65 ppm for aromatic protons) compared to the target compound’s benzothiazole signals, reflecting electronic differences .

Biological Activity

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews relevant research findings, including biological assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H18FN3S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_3\text{S}

This structure includes a piperazine ring, a cyclopentyl group, and a benzothiazole moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound often act on various biological targets, including enzymes and receptors involved in cancer progression. The benzothiazole component is known for its ability to interact with multiple biological pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines. These values suggest that it may be more potent than traditional chemotherapeutics such as doxorubicin .
  • Mechanism of Induction : Flow cytometry assays revealed that this compound induces apoptosis through the activation of caspase pathways. This is crucial for understanding how the compound can selectively target cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has also been tested for its ability to inhibit specific enzymes:

  • CYP Enzymes : It has shown inhibitory effects on CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis in Leishmania species. These findings indicate potential use in treating parasitic infections alongside its anticancer properties .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Cyclopentyl GroupEnhances lipophilicity and cellular uptake
Benzothiazole MoietyCritical for interaction with biological targets
Piperazine RingProvides flexibility and enhances binding affinity

Modifications to these structural components could lead to improved efficacy or reduced toxicity.

Case Studies

Case Study 1 : A comparative study assessed the activity of various benzothiazole derivatives against MCF-7 cells. This compound exhibited superior activity with an IC50 value of approximately 0.65 µM compared to other derivatives which ranged from 1–5 µM .

Case Study 2 : In vivo studies in murine models demonstrated that administration of this compound resulted in significant tumor regression without notable side effects, suggesting a favorable therapeutic index .

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